

Comparative Analysis of T-1-Pmpa (Tenofovir) Cross-Reactivity with Cellular Kinases

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Compound of Interest

Compound Name: **T-1-Pmpa**
Cat. No.: **B12367209**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known interactions between **T-1-Pmpa** (commonly known as the prodrug Tenofovir) and cellular kinases. While comprehensive kinome-wide cross-reactivity data for Tenofovir is not extensively available in the public domain, this document summarizes the key enzymatic interactions involved in its mechanism of action and known off-target effects. Furthermore, it offers a standardized experimental protocol for researchers to conduct their own kinase selectivity profiling.

Tenofovir is an acyclic nucleotide analog reverse transcriptase inhibitor.^[1] To exert its antiviral effect, it must be phosphorylated intracellularly by host cell kinases to its active form, tenofovir diphosphate (TFV-DP).^[2] This active metabolite then competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into viral DNA, leading to chain termination.^[3] The interaction with cellular kinases is therefore a critical aspect of its therapeutic activity, but also a potential source of off-target effects.

Data Presentation: Known Kinase Interactions

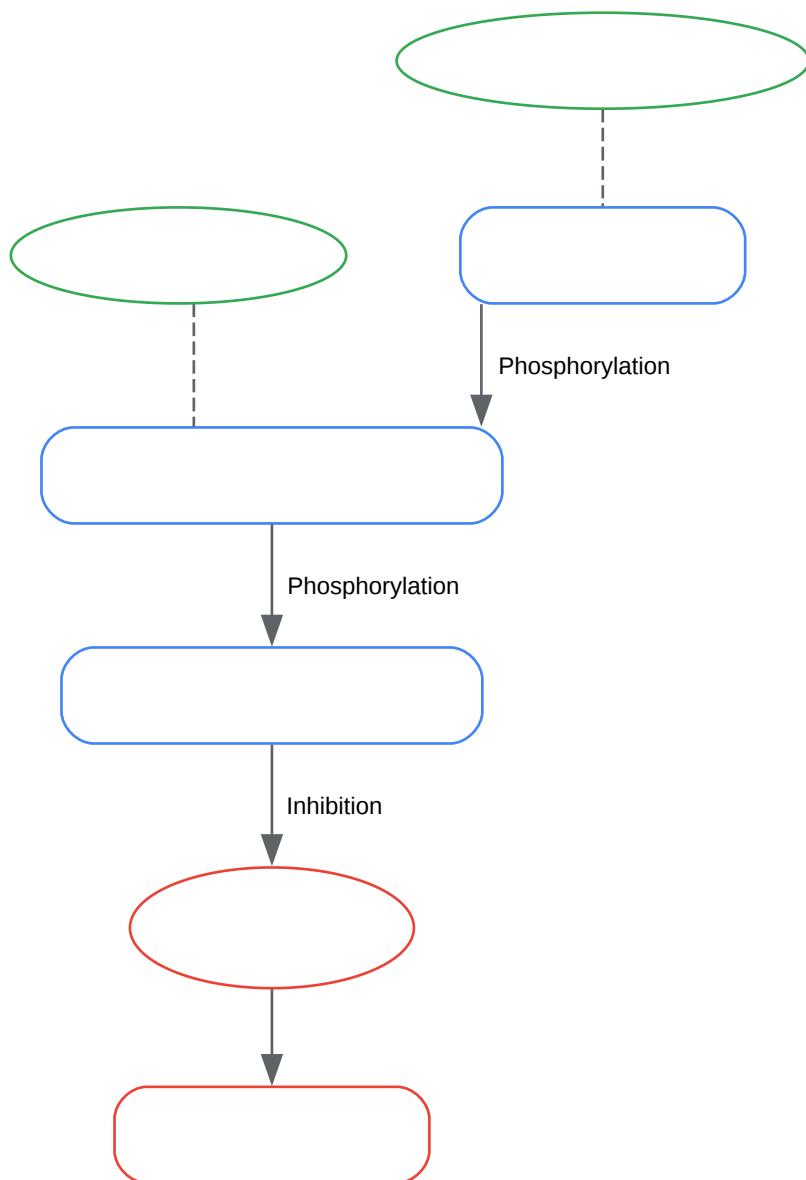
The following table summarizes the quantitative data on the interaction of Tenofovir and its monophosphate form with specific cellular kinases. It is important to note that the primary interactions listed are part of the drug's activation pathway rather than inhibitory off-target effects.

Kinase Family	Specific Kinase	Role/Interaction	Quantitative Data (Ki)
Nucleoside Monophosphate Kinase	Adenylate Kinase 2 (AK2)	Phosphorylation of Tenofovir to Tenofovir Monophosphate (TFV-MP)	Not reported as inhibitor
Creatine Kinase	Creatine Kinase, Muscle (CKM)	Phosphorylation of TFV-MP to Tenofovir Diphosphate (TFV-DP) in colorectal tissue	2.9 mM (Competitive Inhibition)[4]
Pyruvate Kinase	Pyruvate Kinase, Muscle (PKM)	Phosphorylation of TFV-MP to TFV-DP in PBMCs and vaginal tissue	Weakly phosphorylates[4]
Pyruvate Kinase	Pyruvate Kinase, Liver & Red Blood Cell (PKLR)	Phosphorylation of TFV-MP to TFV-DP in PBMCs and vaginal tissue	Weakly phosphorylates[2]
Phosphoglycerate Kinase	3-Phosphoglycerate Kinase (PGK)	Competitive Inhibition	4.8 mM[4]
Nucleoside Diphosphate Kinase	Nucleoside Diphosphate Kinase (NDPK)	Phosphorylation of TFV-MP to TFV-DP	No detectable activity[4]

Note: The high Ki values for CKM and PGK suggest that the inhibitory effect is weak and may only be relevant at high intracellular concentrations of the drug.

Signaling Pathway and Activation

The activation of Tenofovir is a two-step intracellular process mediated by host kinases. This pathway is essential for its antiviral activity.



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Caption: Intracellular activation pathway of **T-1-Pmpa** (Tenofovir).

Experimental Protocols for Kinase Cross-Reactivity Screening

For researchers wishing to perform a comprehensive analysis of **T-1-Pmpa** or other compounds against a broader panel of kinases, the following protocol outlines a typical *in vitro* kinase inhibition assay.

Objective:

To determine the inhibitory activity of a test compound (e.g., **T-1-Pmpa**) against a panel of purified protein kinases.

Materials:

- Test compound (**T-1-Pmpa**) dissolved in a suitable solvent (e.g., DMSO).
- A panel of purified, active protein kinases.
- Kinase-specific peptide substrates.
- ATP (Adenosine Triphosphate), radiolabeled [γ -³²P]ATP or [γ -³³P]ATP.
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β -mercaptoethanol).
- 96-well or 384-well microtiter plates.
- Phosphocellulose or filter-binding plates.
- Scintillation counter or phosphorimager.
- Stop solution (e.g., 75 mM phosphoric acid).

Methodology: Radiometric Kinase Assay ([³²P] or [³³P]-ATP Filter Binding Assay)

- Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent. A typical starting concentration range would be from 100 μ M down to 1 nM.
- Reaction Setup:
 - In each well of the microtiter plate, add the kinase reaction buffer.
 - Add the specific kinase to each well.

- Add the test compound at various concentrations. Include control wells with solvent only (0% inhibition) and a known potent inhibitor for that kinase (100% inhibition).
- Add the specific peptide substrate for the kinase being assayed.

• Initiation of Reaction:

- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ -³²P]ATP or [γ -³³P]ATP to each well. The final ATP concentration should be at or near the K_m for each specific kinase to ensure sensitive detection of competitive inhibitors.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

• Termination of Reaction:

- Stop the reaction by adding the stop solution (e.g., phosphoric acid).
- Transfer the reaction mixture to a filter-binding plate (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while the unused radiolabeled ATP will be washed away.

• Washing: Wash the filter plate multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unbound radiolabeled ATP.

• Detection:

- Dry the filter plate.
- Measure the amount of radioactivity incorporated into the substrate in each well using a scintillation counter or a phosphorimager.

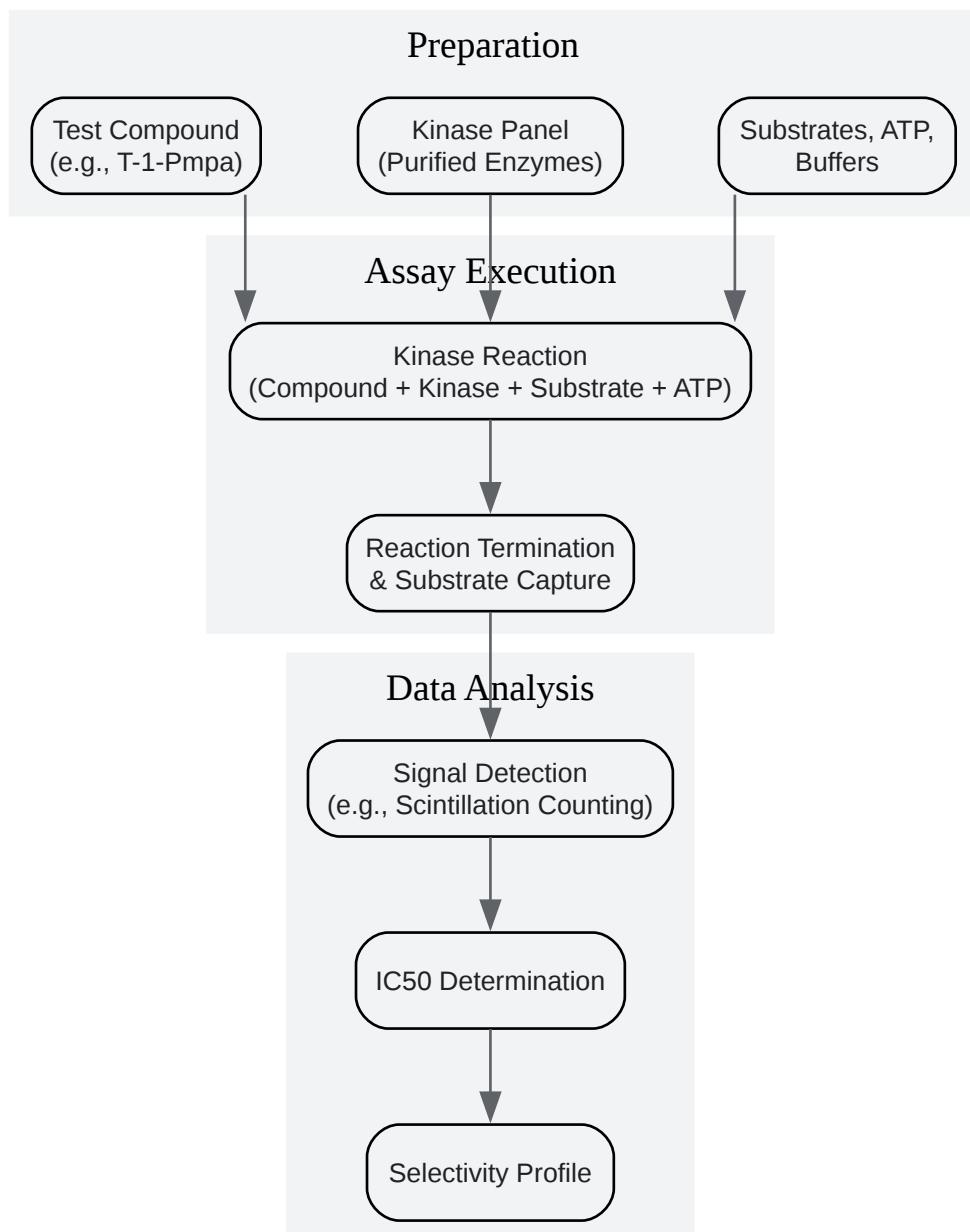
• Data Analysis:

- Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.
- Plot the percentage of inhibition against the logarithm of the compound concentration.

- Determine the IC_{50} value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Workflow Diagram

The following diagram illustrates the general workflow for assessing the cross-reactivity of a compound against a kinase panel.



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Caption: Experimental workflow for kinase selectivity profiling.

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